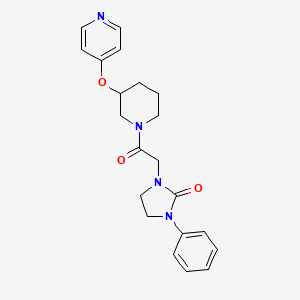

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Descripción

Propiedades

IUPAC Name |

1-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c26-20(16-24-13-14-25(21(24)27)17-5-2-1-3-6-17)23-12-4-7-19(15-23)28-18-8-10-22-11-9-18/h1-3,5-6,8-11,19H,4,7,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXUCSLSDWFHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-4-yloxy group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have indicated that compounds similar to or derivatives of 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with imidazolidinone structures have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Case Study:

In a study focusing on similar imidazolidinone derivatives, compound 8g exhibited an IC50 value of 1.2 µM against MCF-7 breast cancer cells, demonstrating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Another important application of this compound class is in the realm of anti-inflammatory therapies. Compounds with similar structural motifs have been shown to inhibit inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases.

Research Findings:

Research has highlighted the anti-inflammatory potential of thiazolidinone derivatives, which share structural similarities with imidazolidinones, showcasing their ability to modulate inflammatory responses in vitro .

Mecanismo De Acción

The mechanism of action of 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Analog: 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea

- Core Structure : Unlike the imidazolidin-2-one core of the target compound, this analog uses an azetidin-2-one ring fused with a phenyl group and a urea/thiourea side chain .

- Functional Groups: Both compounds share the 2-oxoethyl group, but the azetidinone derivative incorporates a phenothiazine moiety, which is absent in the target compound.

- Synthetic Routes: The azetidinone derivatives were synthesized via a four-step process involving cyclization and nucleophilic substitution (Scheme I/II in ). The target compound may follow analogous steps, substituting azetidinone with imidazolidinone.

- Biological Relevance: The phenothiazine group in the analog is associated with antipsychotic activity, whereas the pyridin-4-yloxy group in the target compound may influence receptor binding or solubility.

Structural Analog: 4-{2-Oxo-2-[3-(Trifluoromethyl)phenyl]ethyl}-benzonitrile (Metaflumizone Metabolite)

- Core Structure: This metabolite features a benzonitrile backbone with a 2-oxoethyl group linked to a trifluoromethylphenyl group. The target compound replaces the benzonitrile with an imidazolidinone and substitutes trifluoromethylphenyl with pyridin-4-yloxypiperidine .

- Functional Groups : Both compounds include a ketone (2-oxo) and aromatic systems, but the target compound’s piperidine-pyridine system may enhance steric bulk and hydrogen-bonding capacity.

- Applications : Metaflumizone is a pesticide, and its metabolite’s residue limits are regulated in crops (e.g., 0.04 ppm in citrus fruits) . If the target compound has pesticidal applications, its environmental persistence and toxicity profile would require similar regulatory scrutiny.

Structural Analog: (3R,4R)-3-{(R)-1-[(tert-Butyldimethylsilyl)oxy]ethyl}-4-(pyridin-4-yloxy)azetidin-2-one

- Core Structure : This platinum complex precursor contains an azetidin-2-one ring with a pyridin-4-yloxy substituent, similar to the pyridin-4-yloxypiperidine group in the target compound .

- However, the silyl-protected alcohol in the analog contrasts with the target’s imidazolidinone.

- Synthesis : The analog’s synthesis involves tert-butyldimethylsilyl (TBS) protection, a strategy that could be adapted for the target compound’s sensitive functional groups .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility: The pyridin-4-yloxy group, present in both the target compound and the azetidinone platinum precursor , suggests utility in metal coordination or enhancing bioavailability.

- Metabolic Stability: Compared to metaflumizone’s metabolite, the target compound’s imidazolidinone core may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .

- Biological Activity: While phenothiazine derivatives exhibit CNS activity , the target compound’s phenylimidazolidinone scaffold could target enzymes like dipeptidyl peptidase-4 (DPP-4) or kinases, akin to related heterocycles.

Actividad Biológica

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 410.5 g/mol. The detailed structure features a phenyl group, an imidazolidinone moiety, and a piperidine ring substituted with a pyridinyl group.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O4 |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 2034429-94-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies indicate that it may function as an inhibitor of pro-inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which plays a critical role in the immune response.

Key Findings:

- Inflammatory Response Modulation : The compound has shown potential in reducing IL-1β release from LPS/ATP-stimulated human macrophages, indicating its role as an anti-inflammatory agent .

- Cell Viability : In vitro studies have demonstrated that the compound maintains cell viability while inhibiting pyroptosis, a form of programmed cell death associated with inflammation .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound:

Study 1: NLRP3 Inhibition

A study focused on benzo[d]imidazole derivatives demonstrated that modifications to the structure could enhance NLRP3 inhibition, suggesting similar strategies could be applied to optimize the activity of the imidazolidinone compound .

Study 2: Anticancer Activity

Another investigation into pyrrolidine derivatives showed promising results in inhibiting cancer cell proliferation, indicating that the imidazolidinone's structural components might confer similar effects.

Q & A

What are the recommended synthetic routes for 1-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, and how can reaction yields be optimized?

Basic Research Question

The synthesis of imidazolidinone derivatives typically involves multi-step reactions, including nucleophilic substitution, amidation, and cyclization. For example, in analogous compounds (e.g., imidazolidine-4-one derivatives), coupling reagents like DCC or EDCI are used to form amide bonds, followed by cyclization under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization may require temperature control (0–5°C for sensitive intermediates), stoichiometric adjustments of nucleophilic agents (e.g., piperidin-4-yloxy groups), and purification via column chromatography with gradients of ethyl acetate/hexane .

How can structural validation of this compound be performed, and what spectroscopic techniques are critical for confirming its purity?

Basic Research Question

Structural validation relies on FT-IR for functional group identification (e.g., ν(C=O) at 1674–1731 cm⁻¹ for amide/imidazolidinone groups) and ¹H/¹³C NMR for regiochemical confirmation. For example, aromatic protons in phenyl groups resonate at δ 7.2–7.8 ppm, while piperidine protons appear as multiplet signals at δ 1.5–3.5 ppm . High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Purity (>95%) can be confirmed via HPLC with C18 columns and UV detection at 254 nm .

What are the key challenges in analyzing degradation products or impurities in this compound, and how can they be resolved?

Advanced Research Question

Degradation products often arise from hydrolysis of the imidazolidinone ring or oxidation of the pyridinyloxy group. Impurity profiling using LC-MS/MS can identify species like oxidized pyridine derivatives or ring-opened intermediates . For example, EP-grade impurities in related piperidine-containing drugs are resolved using ammonium acetate buffers (pH 6.5) and C8 columns . Accelerated stability studies (40°C/75% RH for 6 months) coupled with mass spectral libraries are critical for characterizing degradation pathways .

What methodologies are recommended for evaluating the bioactivity of this compound, particularly in receptor-binding assays?

Advanced Research Question

For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled antagonists) are effective. Structural analogs (e.g., piperidine-linked benzimidazolinones) show affinity for GPCRs, requiring competitive binding assays with membrane preparations from transfected HEK293 cells . IC₅₀ values are calculated using nonlinear regression, with validation via molecular docking (e.g., AutoDock Vina) to map interactions with residues in the receptor’s hydrophobic pocket .

How does the stereochemistry of the piperidinyloxy group influence the compound’s physicochemical and pharmacological properties?

Advanced Research Question

Stereochemistry at the piperidine ring (e.g., 3-(pyridin-4-yloxy) vs. 4-substituted isomers) impacts solubility and target engagement. Chiral HPLC (Chiralpak AD-H column) can separate enantiomers, while circular dichroism (CD) confirms absolute configuration . Pharmacologically, R-configurations in piperidine derivatives enhance metabolic stability by reducing CYP3A4-mediated oxidation .

What solvent systems and reaction conditions are optimal for scaling up the synthesis while minimizing byproducts?

Methodological Focus

Scaling up requires solvent selection (e.g., dichloromethane for coupling steps, ethanol for recrystallization) and continuous-flow reactors to control exothermic reactions . For example, a 10 mmol-scale synthesis of a related imidazolidinone achieved 85% yield using dropwise addition of acyl chlorides at –10°C . Byproducts like N-alkylated impurities are minimized via strict pH control (pH 8–9) and scavenger resins (e.g., trisamine for unreacted electrophiles) .

How can computational methods aid in predicting the metabolic pathways of this compound?

Advanced Research Question

In silico tools like MetaSite predict Phase I metabolism (e.g., oxidation at the piperidine nitrogen or imidazolidinone carbonyl). For instance, analogous compounds undergo hydroxylation at the 4-position of piperidine, forming stable glucuronides . MD simulations (AMBER force field) model enzyme-substrate interactions with CYP450 isoforms, guiding structural modifications to block metabolic soft spots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.